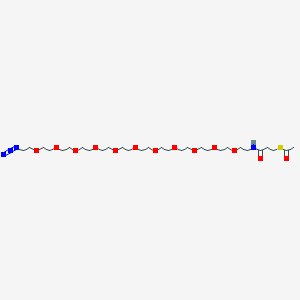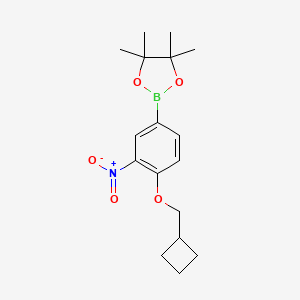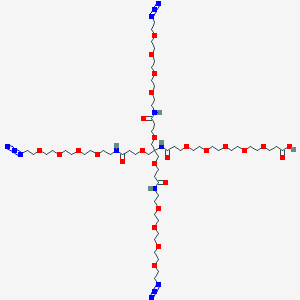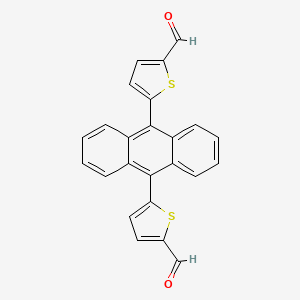
5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) is an organic compound with the molecular formula C24H14O2S2 and a molecular weight of 398.49 g/mol . This compound is known for its unique structure, which includes an anthracene core substituted at the 9 and 10 positions with thiophene-2-carbaldehyde groups. It is primarily used in research and experimental applications .
Métodos De Preparación
The synthesis of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) typically involves the Sonogashira coupling reaction. This method allows for the formation of conjugated molecules by coupling ethyne derivatives with halogenated aromatic compounds . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The crude product is usually purified by column chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: It is employed in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Mecanismo De Acción
The mechanism of action of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) involves its interaction with light and other molecules. The anthracene core absorbs light and undergoes electronic excitation, leading to fluorescence or energy transfer processes. The thiophene groups can participate in π-π stacking interactions, enhancing the compound’s stability and photophysical properties . These interactions are crucial for its applications in organic electronics and photon upconversion systems.
Comparación Con Compuestos Similares
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: This compound is also used in photon upconversion systems but has different photophysical properties due to the phenyl substituents.
5,5’-(Anthracene-9,10-diyl)bis(ethyne-2,1-diyl)bis(2-hexylthiophene): This derivative has ethyne linkages and hexylthiophene groups, which affect its solubility and electronic properties.
The uniqueness of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) lies in its combination of an anthracene core with thiophene-2-carbaldehyde groups, providing a balance of photophysical properties and chemical reactivity .
Propiedades
Fórmula molecular |
C24H14O2S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
5-[10-(5-formylthiophen-2-yl)anthracen-9-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C24H14O2S2/c25-13-15-9-11-21(27-15)23-17-5-1-2-6-18(17)24(20-8-4-3-7-19(20)23)22-12-10-16(14-26)28-22/h1-14H |
Clave InChI |
ZIUCXGZXVZYUFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=O)C5=CC=C(S5)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


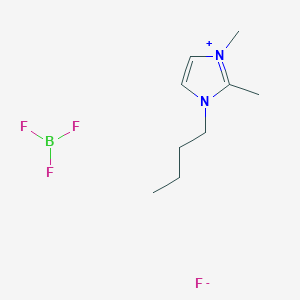
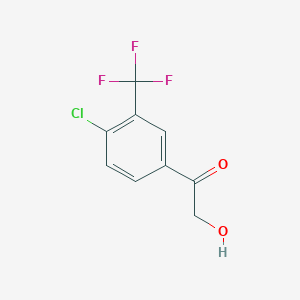
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
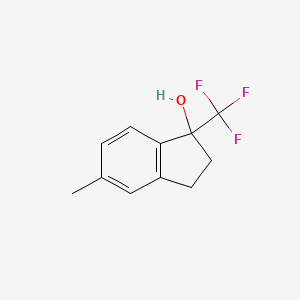
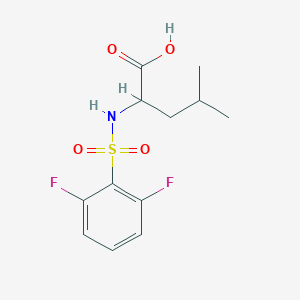
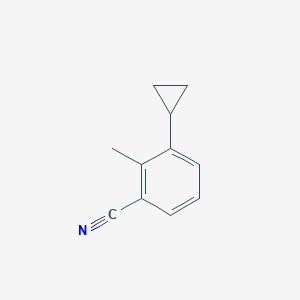
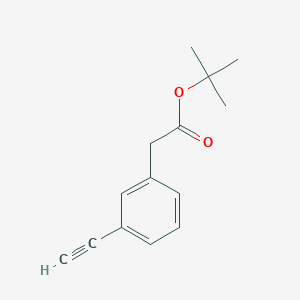
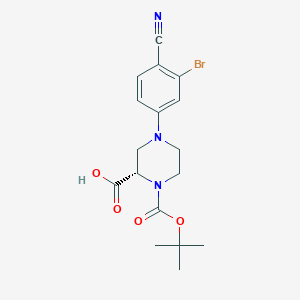
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
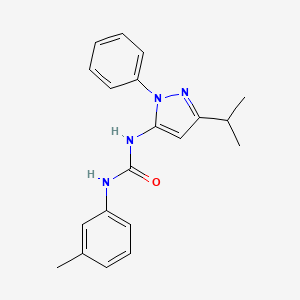
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
